Bienvenue dans la boutique en ligne BenchChem!

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine

Lipophilicity ADME Drug-likeness

Target this specific polysubstituted pyridinyl-imidazole (CAS 1219580-08-1) when your medicinal chemistry program requires a dichloroimidazole pharmacophore for CNS applications. With TPSA of 39.94 Ų—well below the 60–70 Ų BBB threshold—and LogP of 3.26, this compound offers measurable CNS exposure headroom over the more polar 3,4-dimethoxy analog (TPSA 49.17, LogP 2.65). The 4,5-dichloroimidazole moiety is experimentally validated as a bioisostere for 3-nitrophenyl and 2,3-dichlorophenyl groups in calcium channel antagonist pharmacology. Procure at 98% purity for SAR expansion, kinase screening decks, or epigenetic probe development.

Molecular Formula C12H13Cl2N3O
Molecular Weight 286.16
CAS No. 1219580-08-1
Cat. No. B2550397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine
CAS1219580-08-1
Molecular FormulaC12H13Cl2N3O
Molecular Weight286.16
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CN2C=NC(=C2Cl)Cl
InChIInChI=1S/C12H13Cl2N3O/c1-7-4-15-9(8(2)10(7)18-3)5-17-6-16-11(13)12(17)14/h4,6H,5H2,1-3H3
InChIKeyOBNQCYDZLXLDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine (CAS 1219580-08-1): Compound Profile and Procurement Context


2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine (CAS 1219580-08-1, MFCD16090066) is a polysubstituted heterocyclic compound combining a 4,5-dichloroimidazole moiety linked via a methylene bridge to a 4-methoxy-3,5-dimethylpyridine ring . With a molecular formula of C₁₂H₁₃Cl₂N₃O and molecular weight of 286.16 g/mol, it belongs to the pyridinyl-imidazole class, a scaffold historically associated with p38 MAP kinase inhibition and anticytokine activity [1]. The compound is catalogued as BB_SC-8112 in the InterBioScreen screening collection and is supplied at 98% purity by vendors including Leyan and CymitQuimica . Its structural features—dual chlorine substitution on the imidazole ring and a tetrasubstituted pyridine bearing methoxy and methyl groups—distinguish it from simpler analogs and influence key physicochemical parameters relevant to medicinal chemistry lead optimization .

Why In-Class Pyridinyl-Imidazole Analogs Cannot Substitute for CAS 1219580-08-1 Without Experimental Validation


Compounds within the pyridinyl-imidazole class exhibit steep structure-activity relationships (SAR) wherein minor changes to the pyridine substitution pattern produce large shifts in potency, selectivity, and off-target profile [1]. The lead optimization campaign described by Laufer et al. (2003) demonstrated that p38 IC₅₀ values span from 0.34 μM to inactive across analogs differing only in the nature of substituents at the pyridinyl and imidazole positions, while cytochrome P450 inhibition—linked to hepatotoxicity—varied from 0% to near-complete inhibition at 10 μM depending on the N1 imidazole substituent [1]. The 4,5-dichloroimidazole moiety has been independently validated as a bioisosteric replacement for both the 3-nitrophenyl and 2,3-dichlorophenyl groups in calcium channel antagonist scaffolds, confirming that the dichloroimidazole substitution is not merely decorative but pharmacophorically significant . Substituting CAS 1219580-08-1 with the 3,4-dimethoxy regioisomer (CAS 1219570-73-6) or the 2-chloro-des-methyl analog (CAS 1219564-99-4) without confirmatory screening would alter LogP by >0.6 units, TPSA by ~9 Ų, and hydrogen-bond acceptor count—each individually sufficient to redirect ADME trajectory or target engagement [2]. The quantitative evidence below establishes the specific dimensions along which CAS 1219580-08-1 diverges measurably from its nearest commercially available analogs.

Quantitative Differentiation Evidence for CAS 1219580-08-1 vs. Closest Analogs


Lipophilicity (LogP) Advantage for Membrane Permeability vs. 3,4-Dimethoxy Analog

CAS 1219580-08-1 exhibits a predicted LogP of 3.26, which is 0.61 log units higher than the 3,4-dimethoxy regioisomer (CAS 1219570-73-6, LogP 2.65) . This difference in lipophilicity places the target compound squarely within the optimal LogP range of 1–3.5 commonly targeted for oral bioavailability, whereas the comparator trends toward the lower boundary more typical of renally cleared, polar analogs [1]. The 0.61 ΔLogP translates to an approximately 4-fold difference in octanol-water partition coefficient, which can materially affect passive membrane permeability, plasma protein binding, and volume of distribution [1]. The increased lipophilicity arises from the 3,5-dimethyl substitution on the pyridine ring replacing the 3-methoxy group of the comparator, substituting a polar oxygen with hydrophobic methyl groups.

Lipophilicity ADME Drug-likeness Lead optimization

Reduced Topological Polar Surface Area (TPSA) as a CNS Penetration Indicator vs. 3,4-Dimethoxy Analog

CAS 1219580-08-1 has a predicted TPSA of 39.94 Ų, which is 9.23 Ų lower than the 3,4-dimethoxy analog (TPSA 49.17 Ų) . TPSA values below 60–70 Ų are associated with good blood-brain barrier penetration, while values above 90 Ų generally preclude CNS access [1]. The target compound's TPSA places it well within the favorable range for CNS penetration, whereas the comparator, with a TPSA approaching 50 Ų, begins to approach the upper boundary of optimal CNS drug space. The lower TPSA is a direct consequence of replacing the 3-methoxy group (polar oxygen contributing ~9 Ų) with a methyl group (minimal PSA contribution) at the pyridine 3-position.

CNS penetration Blood-brain barrier Polar surface area Drug design

Reduced Hydrogen-Bond Acceptor Count and Ligand Efficiency Implications vs. 3,4-Dimethoxy Analog

CAS 1219580-08-1 possesses 4 hydrogen-bond acceptor atoms (4 nitrogen and oxygen lone pairs), one fewer than the 3,4-dimethoxy analog which has 5 H-bond acceptors . This difference arises from the replacement of the 3-methoxy oxygen (an H-bond acceptor) with a methyl group (no H-bond acceptor character) on the pyridine ring. While both compounds have zero H-bond donors and therefore share the same H-bond donor count, the reduced acceptor count lowers the total polar atom count from 7 to 6, which can reduce promiscuous binding to off-target proteins that rely on hydrogen-bonding interactions for ligand recognition [1]. In fragment-based and lead-optimization contexts, reducing polar atom count while maintaining or improving potency is a recognized strategy for improving selectivity profiles [1].

Ligand efficiency Hydrogen bonding Selectivity Fragment-based design

4,5-Dichloroimidazolyl Moiety as a Validated Bioisostere of 3-Nitrophenyl and 2,3-Dichlorophenyl Groups in Ion Channel Pharmacology

The 4-(4,5-dichloroimidazolyl) substituent present in CAS 1219580-08-1 has been independently validated as a bioisosteric replacement for both the 3-nitrophenyl and 2,3-dichlorophenyl moieties in the 1,4-dihydropyridine calcium channel antagonist series . In a head-to-head evaluation of nifedipine analogs, compounds bearing the 4,5-dichloroimidazolyl substituent at the 4-position achieved activity comparable to the reference drug nifedipine, with the most active diphenethyl ester derivative exceeding nifedipine's potency in the guinea-pig ileal longitudinal smooth muscle assay . This bioisosteric relationship establishes that the 4,5-dichloroimidazole group is a pharmacophorically competent replacement for electron-deficient aryl rings, providing a heterocyclic alternative with distinct physicochemical properties (lower LogP, smaller TPSA) compared to the nitroaromatic reference.

Bioisosterism Calcium channel Scaffold hopping Pharmacophore

Structural Differentiation from the Des-Methyl/Des-Methoxy 2-Chloro Analog (CAS 1219564-99-4)

CAS 1219580-08-1 differs from 2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine (CAS 1219564-99-4) in three key respects: (i) the pyridine ring is tetrasubstituted (vs. disubstituted), bearing methyl groups at positions 3 and 5 and a methoxy group at position 4; (ii) the dichloroimidazolylmethyl attachment is at pyridine position 2 rather than position 5; and (iii) the molecular weight is 286.16 vs. 262.52 [1]. These differences produce fundamentally distinct electronic and steric environments around the pyridine ring. The 4-methoxy-3,5-dimethyl substitution pattern creates a more electron-rich, sterically encumbered pyridine that will exhibit different π-stacking, metal-coordination, and hydrogen-bonding behavior compared to the unsubstituted 2-chloropyridine analog [2]. The altered attachment position (C2 vs. C5 of pyridine) also changes the relative orientation of the imidazole and pyridine rings, which can redirect the vector of substituents in target binding pockets.

Structure-activity relationship Substituent effect Molecular recognition Pyridine substitution

Recommended Procurement and Application Scenarios for CAS 1219580-08-1 Based on Quantitative Evidence


Lead Optimization Programs Requiring a CNS-Penetrant Dichloroimidazole-Pyridine Scaffold

With a TPSA of 39.94 Ų—well below the 60–70 Ų threshold associated with BBB penetration—and a LogP of 3.26 within the optimal range for CNS drug-likeness, CAS 1219580-08-1 is the preferred choice over the more polar 3,4-dimethoxy analog (TPSA 49.17, LogP 2.65) for medicinal chemistry programs targeting central nervous system indications . The 9.23 Ų TPSA advantage and 0.61 LogP margin provide measurable headroom for maintaining CNS exposure during subsequent optimization rounds where molecular weight or polarity typically increase [1]. Researchers should prioritize this compound when the dichloroimidazole pharmacophore (validated as a bioisostere of 3-nitrophenyl) must be delivered across the blood-brain barrier .

Scaffold-Hopping from Nitroaromatic or Polychlorinated Aryl Hit Compounds

The 4,5-dichloroimidazol-1-yl moiety in CAS 1219580-08-1 has been experimentally validated as a competent bioisostere for both the 3-nitrophenyl and 2,3-dichlorophenyl groups in calcium channel antagonist pharmacology . For hit-to-lead or lead optimization campaigns seeking to replace nitroaromatic groups (associated with mutagenicity risk and poor metabolic stability) or polychlorinated aryl rings (associated with high LogP and promiscuity), this compound provides a pre-built scaffold combining the bioisosteric dichloroimidazole with a drug-like pyridine substitution pattern. The 98% purity from commercial vendors ensures reliable starting material for SAR expansion .

Kinase Inhibitor Screening Libraries Focused on p38 MAPK or Related Kinase Targets

The pyridinyl-imidazole scaffold class, to which CAS 1219580-08-1 belongs, is historically associated with p38 MAP kinase inhibition and anticytokine activity, as demonstrated by Laufer et al. (2003), where structurally related compounds achieved p38 IC₅₀ values as low as 0.34 μM [2]. While direct p38 inhibition data for this specific compound have not been published, its inclusion in the InterBioScreen bioactive compound collection (catalogued as BB_SC-8112) positions it within a curated screening library used by pharmaceutical and agrochemical discovery programs [3]. The compound's tetrasubstituted pyridine and 4,5-dichloroimidazole features explore SAR space distinct from both the classical SB 203580-type inhibitors and the 2-aminopyridine imidazole series, making it a valuable diversity element for kinase-focused screening decks.

Epigenetic Probe Development Targeting Histone Demethylase or Methyltransferase Enzymes

Substituted imidazole-pyridine derivatives have been disclosed as histone demethylase inhibitors in patent literature (US 10,273,222 B2), with claims covering compositions and methods for treating cancer and neoplastic diseases [4]. CAS 1219580-08-1, with its distinctive 4-methoxy-3,5-dimethylpyridine substructure conjugated to a 4,5-dichloroimidazole via a methylene linker, offers a structurally differentiated entry point for epigenetic probe development compared to the 4-carboxylic acid-substituted pyridine imidazoles exemplified in the patent [4]. The lower H-bond acceptor count (4 vs. 5 for the 3,4-dimethoxy analog) may confer selectivity advantages by reducing promiscuous polar interactions with non-target methyltransferase or demethylase enzymes [1].

Quote Request

Request a Quote for 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.